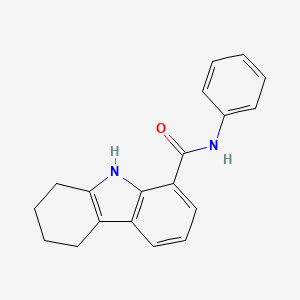

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide" is a derivative of carbazole, which is a tricyclic compound with a structure that includes two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This structure is known for its potential in pharmaceutical applications due to its diverse biological activities. The compound is not directly mentioned in the provided papers, but its structure is related to the carbazole derivatives discussed in the papers, which are explored for their antiallergic, antibacterial, and antiproliferative activities, as well as their physical properties and synthesis methods .

Synthesis Analysis

The synthesis of carbazole derivatives is a multi-step process that often begins with carbazole as the starting material. For example, a new aromatic diamine monomer bearing a carbazole unit was synthesized from carbazole in four steps and then polymerized with aromatic tetracarboxylic acid dianhydrides . Another synthesis approach involved an asymmetric reductive amination directed by chiral (phenyl)ethylamines, which resulted in high diastereofacial selectivity . These methods highlight the versatility of carbazole as a building block for creating a wide range of compounds with potential therapeutic applications.

Molecular Structure Analysis

Carbazole derivatives exhibit a variety of molecular structures, which can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . The molecular structure is crucial as it influences the compound's biological activity and physical properties. For instance, the crystal structures of some N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives showed intramolecular hydrogen bonding, which is significant for the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives is influenced by their functional groups and molecular structure. For example, the Claisen-Schmidt condensation was used to create N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which were then evaluated for their inhibitory activity against enzymes like xanthine oxidase and tyrosinase . The presence of the carbazole moiety and its substitution pattern are critical for the compound's reactivity and biological activity.

Physical and Chemical Properties Analysis

Carbazole derivatives are known for their thermal stability and solubility, which are important for their practical applications. The polyimides derived from a carbazole-containing diamine showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 277–288°C and 10% weight loss recorded above 524°C in the air . These properties make them suitable for high-performance material applications.

安全和危害

The toxicological properties of this material have not been fully investigated. It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation. In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .

作用机制

Target of Action

Related compounds such as 1,2,3,4-tetrahydrocarbazole derivatives have been reported to target enzymes like aromatase and steroid sulfatase . These enzymes play crucial roles in hormone regulation and are often targeted in the treatment of hormone-dependent diseases .

Mode of Action

This could result in reduced levels of endogenous estrogens, leading to a decreased proliferation rate of estrogen-dependent tumors .

Biochemical Pathways

Given its potential interaction with aromatase and steroid sulfatase, it may impact the steroid hormone biosynthesis pathway . The inhibition of these enzymes could disrupt the conversion of androgens to estrogens, thereby affecting the overall hormonal balance.

Pharmacokinetics

The compound’s molecular weight (1712383 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Based on its potential interaction with aromatase and steroid sulfatase, it could lead to a reduction in the levels of endogenous estrogens . This could potentially slow down the proliferation of estrogen-dependent tumors .

属性

IUPAC Name |

N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRRUHRZGRTBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)